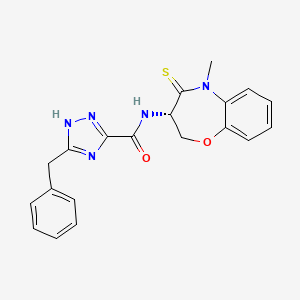

Ripk1-IN-16

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H19N5O2S |

|---|---|

Molecular Weight |

393.5 g/mol |

IUPAC Name |

5-benzyl-N-[(3S)-5-methyl-4-sulfanylidene-2,3-dihydro-1,5-benzoxazepin-3-yl]-1H-1,2,4-triazole-3-carboxamide |

InChI |

InChI=1S/C20H19N5O2S/c1-25-15-9-5-6-10-16(15)27-12-14(20(25)28)21-19(26)18-22-17(23-24-18)11-13-7-3-2-4-8-13/h2-10,14H,11-12H2,1H3,(H,21,26)(H,22,23,24)/t14-/m0/s1 |

InChI Key |

IECXSYCNRXFRJS-AWEZNQCLSA-N |

Isomeric SMILES |

CN1C2=CC=CC=C2OC[C@@H](C1=S)NC(=O)C3=NNC(=N3)CC4=CC=CC=C4 |

Canonical SMILES |

CN1C2=CC=CC=C2OCC(C1=S)NC(=O)C3=NNC(=N3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Mechanism of Action of Ripk1-IN-16: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ripk1-IN-16, also identified as Compound 4-155, is a potent and orally active small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] As a critical regulator of cellular necrosis, apoptosis, and inflammation, RIPK1 has emerged as a significant therapeutic target for a range of inflammatory and neurodegenerative diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on RIPK1 signaling, its activity in cellular and in vivo models, and the experimental protocols used for its characterization.

Core Mechanism of Action: Inhibition of RIPK1 Kinase Activity

This compound exerts its therapeutic effects by directly inhibiting the kinase activity of RIPK1. This inhibition prevents the autophosphorylation of RIPK1, a critical step in the activation of the necroptotic cell death pathway.[2] By blocking RIPK1 kinase function, this compound effectively halts the downstream signaling cascade that leads to programmed necrosis.

Molecular Interactions and Binding Mode

While the precise co-crystal structure of this compound with RIPK1 is not publicly available, experimental evidence from drug affinity responsive target stability (DARTS), immunoprecipitation, and kinase assays confirms its specific binding to RIPK1.[2] The inhibitory action of this compound is selective for the kinase-dependent functions of RIPK1, notably necroptosis, without affecting the kinase-independent scaffolding functions that are crucial for the activation of pro-survival pathways like NF-κB and MAPK.[2]

Signaling Pathways Modulated by this compound

The primary signaling pathway modulated by this compound is the necroptosis pathway, which is typically activated by stimuli such as tumor necrosis factor-alpha (TNF-α) in the absence of caspase-8 activity.

As depicted in Figure 1, upon TNF-α binding to its receptor (TNFR1), a membrane-bound complex (Complex I) is formed, which includes RIPK1. Under conditions that favor necroptosis, RIPK1 becomes phosphorylated and subsequently phosphorylates RIPK3. This leads to the recruitment and phosphorylation of the mixed lineage kinase domain-like protein (MLKL), forming the necrosome complex, which ultimately executes necroptotic cell death. This compound intervenes by preventing the initial autophosphorylation of RIPK1, thereby blocking the entire downstream cascade.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

| Parameter | Cell Line | Value | Reference |

| EC50 (Necroptosis Inhibition) | HT-29 (human colon adenocarcinoma) | ~10 times more potent than Nec-1s | [2] |

| EC50 (Necroptosis Inhibition) | L929 (mouse fibrosarcoma) | Significantly more potent than Nec-1s | [2] |

| Table 1: In Vitro Cellular Activity of this compound. |

| Model | Dose | Outcome | Reference |

| TNF-induced SIRS (mouse) | 6 mg/kg (oral) | Increased survival rate from 0% to 90% | [2] |

| Cecal Ligation and Puncture (CLP) Sepsis (mouse) | 6 mg/kg (oral) | Significantly increased survival rate | [3] |

| TNF-induced SIRS (mouse) | 6 mg/kg (oral) | Significantly reduced serum TNF-α and IL-6 | [2] |

| CLP Sepsis (mouse) | 6 mg/kg (oral) | Protected against liver and kidney damage | [3] |

| Table 2: In Vivo Efficacy of this compound. |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the mechanism of action of this compound.

Cellular Necroptosis Assay

This assay assesses the ability of this compound to protect cells from induced necroptosis.

-

Cell Seeding: HT-29 or L929 cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are pre-treated with a serial dilution of this compound or the reference compound Necrostatin-1s (Nec-1s) for 1-2 hours.

-

Necroptosis Induction:

-

For HT-29 cells, necroptosis is induced by adding a cocktail of human TNF-α, a Smac mimetic (to inhibit cIAPs), and the pan-caspase inhibitor Z-VAD-FMK (to block apoptosis).

-

For L929 cells, necroptosis is induced with mouse TNF-α and Z-VAD-FMK.

-

-

Incubation: The plates are incubated for a defined period (e.g., 24 hours) to allow for cell death to occur.

-

Viability Measurement: Cell viability is quantified using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Data Analysis: The results are normalized to untreated controls, and the half-maximal effective concentration (EC50) is calculated from the dose-response curves.

Western Blot Analysis of Necrosome Formation

This experiment confirms that this compound inhibits the phosphorylation of key proteins in the necroptosis pathway.

-

Cell Treatment: Cells are treated as described in the cellular necroptosis assay (steps 1-3).

-

Cell Lysis: At a specific time point after necroptosis induction, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of RIPK1, RIPK3, and MLKL. A loading control antibody (e.g., GAPDH) is also used.

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified to determine the effect of this compound on the phosphorylation status of the target proteins.

In Vivo TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS) Model

This model evaluates the in vivo efficacy of this compound in a model of severe systemic inflammation.

-

Animal Model: Male C57BL/6 mice are used and allowed to acclimatize.

-

Compound Administration: Mice are orally administered with this compound at a specified dose (e.g., 6 mg/kg) or vehicle.[2]

-

SIRS Induction: After a set period (e.g., 1 hour), SIRS is induced by an intraperitoneal injection of a lethal dose of mouse TNF-α.

-

Monitoring: Survival is monitored over a defined period (e.g., 48 hours).

-

Sample Collection and Analysis: In separate cohorts, blood and tissues (e.g., liver, kidney) are collected at a specific time point after TNF-α injection. Serum levels of pro-inflammatory cytokines (TNF-α, IL-6) are measured by ELISA. Tissues are processed for histological analysis to assess organ damage.

Conclusion

This compound is a potent and selective inhibitor of RIPK1 kinase activity that effectively blocks the necroptotic cell death pathway. Its mechanism of action is centered on preventing the autophosphorylation of RIPK1, thereby inhibiting the downstream signaling cascade involving RIPK3 and MLKL. This targeted inhibition translates to significant protection against necroptosis in cellular assays and robust efficacy in preclinical models of systemic inflammation and sepsis. The data presented in this guide underscore the therapeutic potential of this compound for the treatment of diseases driven by excessive RIPK1-mediated necroptosis.

References

The function of RIPK1 in inflammatory signaling cascades

An In-depth Technical Guide on the Core Function of RIPK1 in Inflammatory Signaling Cascades

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node that plays a multifaceted role in cellular homeostasis, orchestrating pathways involved in inflammation, cell survival, and programmed cell death.[1] As a serine/threonine kinase, RIPK1 possesses both kinase and scaffold functions, allowing it to act as a molecular switch that determines cell fate in response to various stimuli, most notably from the tumor necrosis factor receptor 1 (TNFR1).[1][2] Dysregulation of RIPK1 activity is implicated in a host of inflammatory and neurodegenerative diseases, making it a prime therapeutic target.[3] This guide provides a comprehensive overview of RIPK1's function in inflammatory signaling, details key experimental methodologies for its study, and presents quantitative data relevant to drug development.

The Dual Role of RIPK1: Scaffold and Kinase

RIPK1 is a 76-kDa protein composed of an N-terminal kinase domain, an intermediate domain containing a RIP homotypic interaction motif (RHIM), and a C-terminal death domain (DD).[2] These domains are crucial for its dual functions as both a scaffold for protein complex assembly and an active kinase that triggers downstream signaling events.

-

Scaffold Function: In its kinase-independent role, RIPK1 acts as a scaffold to assemble signaling complexes that promote cell survival and inflammation.[1] Upon TNF-α binding to TNFR1, RIPK1 is recruited to the receptor complex (Complex I) where it facilitates the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the transcription of pro-survival and pro-inflammatory genes.[1]

-

Kinase Function: The kinase activity of RIPK1 is essential for inducing programmed cell death pathways, namely apoptosis and necroptosis.[1] Activation of its kinase function is tightly regulated by post-translational modifications. When deubiquitinated, RIPK1 can dissociate from Complex I to form cytosolic death-inducing complexes.[1]

Regulation of RIPK1 Activity by Post-Translational Modifications

The functional switch of RIPK1 between its pro-survival and pro-death roles is intricately controlled by a variety of post-translational modifications (PTMs), primarily ubiquitination and phosphorylation. These PTMs dictate the composition of RIPK1-containing complexes and its enzymatic activity.

Ubiquitination

Ubiquitination of RIPK1 is a key event in the initial TNFR1 signaling complex (Complex I) that promotes cell survival and inflammation while inhibiting its cell death-inducing kinase activity.

-

K63-linked and Linear Ubiquitination: Within Complex I, RIPK1 is ubiquitinated with K63-linked and linear (M1-linked) ubiquitin chains by cellular inhibitor of apoptosis proteins (cIAPs) and the linear ubiquitin chain assembly complex (LUBAC), respectively.[1] These ubiquitin chains serve as a scaffold to recruit downstream kinases like IKK and TAK1, which are essential for NF-κB and MAPK activation.[1][4] This ubiquitination state is pro-survival and pro-inflammatory.[4]

-

Deubiquitination: Deubiquitinases (DUBs) such as CYLD, A20, and OTULIN can remove these ubiquitin chains from RIPK1.[1] This deubiquitination is a critical step that allows RIPK1 to dissociate from Complex I and participate in the formation of death-inducing complexes.[1]

Phosphorylation

Phosphorylation of RIPK1 can be both inhibitory and activating, depending on the specific site and the signaling context.

-

Inhibitory Phosphorylation: In Complex I, kinases such as IKKα/β and TBK1 can phosphorylate RIPK1 at specific serine residues. This inhibitory phosphorylation prevents the kinase activation of RIPK1, thus suppressing cell death.[1]

-

Activating Autophosphorylation: When RIPK1 is part of a death-inducing complex and its inhibitory PTMs are removed, it can undergo autophosphorylation on sites like Serine 166.[1] This autophosphorylation is a hallmark of RIPK1 kinase activation and is a prerequisite for initiating apoptosis or necroptosis.[1]

RIPK1 in Inflammatory Signaling Cascades

The decision between cell survival and cell death is determined by the specific signaling complexes formed by RIPK1 downstream of stimuli like TNF-α.

Pro-Survival and Inflammatory Signaling (Complex I)

Upon TNF-α binding to TNFR1, a membrane-bound complex known as Complex I is rapidly formed. This complex includes TRADD, TRAF2, RIPK1, cIAP1/2, and LUBAC.[1] In this complex, RIPK1 is heavily ubiquitinated, which serves as a platform to recruit and activate the IKK and TAK1 kinase complexes. This leads to the activation of NF-κB and MAPK pathways, resulting in the expression of genes that promote cell survival and inflammation.[1] The kinase activity of RIPK1 is suppressed in this context.

Apoptosis (Complex IIa)

When ubiquitination of RIPK1 is compromised (e.g., by cIAP antagonists), RIPK1 can dissociate from the plasma membrane and form a cytosolic complex known as Complex IIa. This complex consists of RIPK1, FADD, and pro-caspase-8. The proximity of pro-caspase-8 molecules in this complex leads to their auto-activation, initiating the caspase cascade and resulting in apoptosis.[2]

Necroptosis (Complex IIb/Necrosome)

If caspase-8 activity is inhibited (e.g., by viral proteins or chemical inhibitors), RIPK1 can interact with RIPK3 via their RHIM domains to form an amyloid-like signaling complex called the necrosome (or Complex IIb).[5] Within the necrosome, RIPK1 and RIPK3 phosphorylate each other, leading to the activation of RIPK3.[5] Activated RIPK3 then phosphorylates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL). Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it forms pores that disrupt membrane integrity, leading to a lytic form of cell death known as necroptosis.[5]

Quantitative Data for Drug Development

The development of small molecule inhibitors targeting RIPK1 kinase activity is a major focus in treating inflammatory diseases. The following tables summarize key quantitative data for some of the most well-studied RIPK1 inhibitors.

Table 1: In Vitro Potency of RIPK1 Inhibitors

| Compound | Target | Assay Type | IC50 / EC50 | Reference |

| Necrostatin-1 (Nec-1) | Human RIPK1 | Kinase Assay | EC50 = 182 nM | [6][7] |

| Human Jurkat cells | Necroptosis Assay | EC50 = 490 nM | [6][7] | |

| GSK2982772 | Human RIPK1 | FP Binding Assay | IC50 = 16 nM | [6][8] |

| Monkey RIPK1 | FP Binding Assay | IC50 = 20 nM | [6][8] | |

| Rat RIPK1 | FP Binding Assay | IC50 = 2 µM | [8] | |

| Mouse RIPK1 | FP Binding Assay | IC50 = 2.5 µM | [8] | |

| GSK481 | Human RIPK1 | Kinase Assay | IC50 = 1.3 nM | [6] |

| Human U937 cells | Cellular Assay | IC50 = 10 nM | [6] | |

| GSK3145095 | Human RIPK1 | Kinase Assay | IC50 = 6.3 nM | [6] |

| RIPK1-IN-33 | Human RIPK1 | Kinase Assay | IC50 = 0.115 µM | [6] |

Table 2: Binding Affinities of Kinase Inhibitors

| Compound | Target | Binding Affinity (KD) | Reference |

| Crizotinib | RIPK1 | 1300 nM | [9] |

| RIPK3 | 6700 nM | [9] | |

| MLKL | 217 nM | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of RIPK1.

Protocol 1: Immunoprecipitation (IP) of RIPK1-Containing Complexes

This protocol is used to isolate RIPK1 and its interacting partners (e.g., in Complex I, IIa, or the necrosome) for subsequent analysis by Western blotting.

Materials:

-

Cell culture plates (10 cm)

-

Ice-cold 1X PBS

-

Ice-cold Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Cell scraper

-

Microcentrifuge tubes

-

Microcentrifuge

-

Primary antibody against the protein of interest (e.g., anti-RIPK1, anti-FADD)

-

Protein A/G agarose or magnetic beads

-

3X SDS sample buffer

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with the desired stimulus (e.g., TNF-α, with or without a caspase inhibitor like zVAD-fmk) for the appropriate duration.

-

Wash cells once with ice-cold 1X PBS.

-

Add 0.5-1.0 mL of ice-cold cell lysis buffer to the plate and incubate on ice for 5-10 minutes.[10]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[10]

-

Centrifuge at 14,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[10]

-

Transfer the supernatant (clarified lysate) to a new tube. Determine protein concentration using a standard assay (e.g., BCA).

-

-

Immunoprecipitation:

-

Dilute 0.5-1.0 mg of protein lysate to a final volume of 500 µL with lysis buffer.

-

(Optional Pre-clearing) Add 20 µL of Protein A/G bead slurry to the lysate and incubate with gentle rocking for 30-60 minutes at 4°C to reduce non-specific binding.[10] Centrifuge and transfer the supernatant to a new tube.

-

Add 1-5 µg of the primary antibody to the lysate.

-

Incubate with gentle rocking for 2 hours to overnight at 4°C.[11]

-

Add 20-30 µL of Protein A/G bead slurry and incubate with gentle rocking for another 1-3 hours at 4°C.[10]

-

-

Washing and Elution:

-

Pellet the beads by centrifugation (e.g., 1,000 x g for 30 seconds at 4°C).

-

Carefully remove the supernatant.

-

Wash the beads 3-5 times with 500 µL of cold lysis buffer.[10] Pellet the beads between each wash.

-

After the final wash, remove all supernatant.

-

Resuspend the bead pellet in 20-40 µL of 3X SDS sample buffer.[10]

-

Boil the sample at 95-100°C for 5 minutes to elute the proteins and denature them.[10]

-

Centrifuge to pellet the beads, and collect the supernatant for analysis by SDS-PAGE and Western blotting.

-

Protocol 2: In Vitro Kinase Assay

This protocol measures the kinase activity of purified RIPK1 by detecting the production of ADP using a commercially available kit (e.g., ADP-Glo®).

Materials:

-

Recombinant purified RIPK1 enzyme

-

Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Substrate (e.g., Myelin Basic Protein, MBP)

-

ATP solution

-

DTT (optional)

-

RIPK1 inhibitor (for control)

-

ADP-Glo® Kinase Assay Kit (Promega)

-

White 96-well assay plates

-

Luminometer

Procedure:

-

Reaction Setup:

-

Prepare a master mixture containing Kinase Assay Buffer, ATP, and the MBP substrate.

-

Add 12.5 µL of the master mixture to each well of a 96-well plate.[12]

-

Add 2.5 µL of the test inhibitor (dissolved in a suitable solvent like DMSO) or vehicle control to the appropriate wells.

-

To the "Blank" wells (no enzyme activity), add 10 µL of 1x Kinase Assay Buffer.[12]

-

-

Enzyme Reaction:

-

Thaw the purified RIPK1 enzyme on ice and dilute it to the desired concentration (e.g., 10 ng/µL) in 1x Kinase Assay Buffer.[12]

-

Initiate the kinase reaction by adding 10 µL of the diluted RIPK1 enzyme to the "Positive Control" and "Test Inhibitor" wells.[12]

-

Shake the plate gently and incubate at 30°C for 50-60 minutes.[12]

-

-

Signal Detection (ADP-Glo® Protocol):

-

After the incubation, add 25 µL of ADP-Glo® Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 45 minutes.[12]

-

Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal.

-

Incubate for another 45 minutes at room temperature, protecting the plate from light.[12]

-

Measure the luminescence using a plate reader. The light signal is proportional to the ADP concentration and thus to the RIPK1 kinase activity.

-

Protocol 3: Measurement of Necroptosis by Flow Cytometry

This protocol quantifies the percentage of live, apoptotic, and necroptotic/necrotic cells using Annexin V and Propidium Iodide (PI) staining.

Materials:

-

Cells treated with necroptosis-inducing stimuli

-

Annexin V Binding Buffer

-

Fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC)

-

Propidium Iodide (PI) staining solution

-

FACS tubes

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Induce necroptosis in your cell line of interest (e.g., HT-29 or L929 cells) using appropriate stimuli (e.g., TNF-α + Smac mimetic + zVAD-fmk).

-

Harvest both adherent and floating cells. For adherent cells, use a gentle method like trypsinization, and be sure to collect the supernatant which contains dead cells.[13]

-

Centrifuge the cell suspension at 500 x g for 5 minutes.

-

Wash the cells once with cold 1X PBS and centrifuge again.

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a FACS tube.[13]

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer immediately.

-

Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.

-

Acquire data for at least 10,000 events per sample.[14]

-

Analyze the data to distinguish between four populations:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/Necroptotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells (primary): Annexin V-negative and PI-positive (less common in this assay).

-

-

Conclusion

RIPK1 stands as a central regulator in the complex interplay between inflammation and cell death. Its dual function as a scaffold and a kinase, governed by a sophisticated code of post-translational modifications, allows it to initiate divergent signaling pathways with profound physiological and pathological consequences. A thorough understanding of these mechanisms, supported by robust experimental methodologies and quantitative analysis, is paramount for the successful development of novel therapeutics targeting RIPK1 for the treatment of a wide range of inflammatory disorders. The protocols and data presented in this guide offer a foundational resource for researchers and drug development professionals dedicated to unraveling the complexities of RIPK1 signaling.

References

- 1. Frontiers | RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond [frontiersin.org]

- 2. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ubiquitin-Mediated Regulation of RIPK1 Kinase Activity Independent of IKK and MK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactome | RIPK3 binds RIPK1 [reactome.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. ulab360.com [ulab360.com]

- 11. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. 2024.sci-hub.box [2024.sci-hub.box]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

The Discovery and Synthesis of Ripk1-IN-16: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical node in the regulation of inflammation and programmed cell death pathways, including necroptosis and apoptosis. Its kinase activity is a key driver in the pathogenesis of numerous inflammatory diseases, such as systemic inflammatory response syndrome (SIRS), sepsis, and potentially neurodegenerative disorders. Consequently, the development of potent and selective RIPK1 inhibitors is a major focus of therapeutic research. This document provides a detailed technical overview of a novel, potent, and orally active RIPK1 inhibitor, Ripk1-IN-16 (also known as Compound 4-155), a member of the thio-benzoxazepinone class. It was identified as a promising lead compound for its ability to selectively inhibit RIPK1-mediated necroptosis and protect against excessive inflammation in preclinical models.[1][2][3] This guide details the quantitative biological data, experimental methodologies, and relevant signaling pathways associated with this compound and its chemical class.

The Role of RIPK1 in Cell Signaling

RIPK1 is a serine/threonine kinase that functions as a central mediator downstream of death receptors like Tumor Necrosis Factor Receptor 1 (TNFR1).[4] Upon TNF-α stimulation, RIPK1 is recruited to the TNFR1 signaling complex (Complex I), where its function is dichotomous. As a scaffold protein, it promotes cell survival and pro-inflammatory signaling through the activation of NF-κB.[5] However, under conditions where pro-survival signaling is compromised, RIPK1 can dissociate to form cytosolic death-inducing complexes. Formation of Complex IIa (containing FADD and Caspase-8) leads to apoptosis, while the formation of a necrosome (Complex IIb, containing RIPK3 and MLKL) triggers a lytic, pro-inflammatory form of cell death called necroptosis.[6] The kinase activity of RIPK1 is essential for its function in inducing both apoptosis and necroptosis.[7] this compound exerts its therapeutic effect by specifically inhibiting this kinase activity, thereby blocking the downstream phosphorylation of RIPK3 and MLKL and preventing necroptotic cell death.[2]

Discovery and In Vitro Profile

This compound (Compound 4-155) was identified as a novel and selective lead compound targeting RIPK1 through dedicated drug discovery efforts.[2] It belongs to a class of thio-benzoxazepinone inhibitors designed to interact with an allosteric pocket of the RIPK1 kinase domain, a characteristic that often confers high selectivity.[1][8] The compound demonstrates potent inhibition of necroptosis in various cell lines and directly engages the RIPK1 kinase.

Data Presentation

Table 1: In Vitro Activity of this compound and Related Analogs

| Compound ID | Assay Type | Cell Line / Enzyme | Potency (EC50 / Kd) | Reference |

|---|---|---|---|---|

| This compound (4-155) | Necroptosis Inhibition | HT-29 (Human) | ~10x more potent than Nec-1s | [2] |

| This compound (4-155) | Necroptosis Inhibition | L929 (Mouse) | ~10x more potent than Nec-1s | [2] |

| This compound (4-155) | Kinase Binding Assay | Recombinant RIPK1 | Specific Binding Confirmed | [2] |

| Analog 29* | Necroptosis Inhibition | HT-29 (Human) | 3.2 nM | [8] |

| Analog 29* | Kinase Binding Assay | Recombinant RIPK1 | 70 nM | [8] |

| Analog 2* | Necroptosis Inhibition | HT-29 (Human) | 3.7 nM | [8] |

| Analog 2* | Kinase Binding Assay | Recombinant RIPK1 | 9.7 nM |[8] |

Note: Data for Analogs 2 and 29, which are structurally related alkynyl thio-benzoxazepinones, are provided to illustrate the high potency of this chemical class.

Synthesis of the Thio-Benzoxazepinone Core

While the exact, step-by-step synthesis of this compound has not been publicly disclosed, the synthesis of the core thio-benzoxazepinone scaffold has been described in related publications.[1][8] The general approach involves the construction of the central seven-membered ring followed by functionalization. A representative workflow is outlined below.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Transition from TNF-Induced Inflammation to Death Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cecal necroptosis triggers lethal cardiac dysfunction in TNF-induced severe SIRS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Ripk1-IN-16: A Potent and Orally Active Chemical Probe for Elucidating RIPK1 Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical regulator of cellular life and death, playing a pivotal role in inflammation and programmed cell death pathways, including apoptosis and necroptosis. Its kinase activity is a key driver in various inflammatory and neurodegenerative diseases, making it a compelling therapeutic target. Ripk1-IN-16, also identified as Compound 4-155, is a novel, potent, and orally active inhibitor of RIPK1. This chemical probe serves as an invaluable tool for investigating the multifaceted functions of RIPK1 in both in vitro and in vivo settings. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, pharmacokinetic profile, and detailed experimental protocols to facilitate its use in research and drug discovery.

Mechanism of Action

This compound exerts its function by directly inhibiting the kinase activity of RIPK1. This inhibition prevents the autophosphorylation of RIPK1, a crucial step in the activation of the necroptosis pathway. By blocking RIPK1 kinase activity, this compound effectively suppresses the downstream phosphorylation of RIPK3 and Mixed Lineage Kinase Domain-like protein (MLKL), the executioner of necroptosis.[1][2] Notably, this compound has been shown to selectively block RIPK1-mediated necroptosis without affecting the activation of MAPK and NF-κB signaling pathways, highlighting its specificity as a chemical probe.[1][2]

Data Presentation

Biochemical and Cellular Activity

The following table summarizes the key quantitative data for this compound (Compound 4-155), demonstrating its potent inhibitory activity against RIPK1-mediated necroptosis.

| Assay Type | Cell Line | Parameter | Value | Reference |

| Necroptosis Inhibition | HT-29 (Human colorectal adenocarcinoma) | EC50 | ~10-fold more active than Nec-1s | [1] |

| Necroptosis Inhibition | L929 (Mouse fibrosarcoma) | EC50 | ~10-fold more active than Nec-1s | [1] |

In Vivo Efficacy

This compound has demonstrated significant protective effects in mouse models of systemic inflammatory response syndrome (SIRS) and sepsis.

| Animal Model | Dosing | Key Findings | Reference |

| TNF-induced SIRS | 6 mg/kg (oral) | Increased survival rate from 0% to 90% | [1][2] |

| Significantly reduced serum levels of TNF-α and IL-6 | [1] | ||

| Protected liver and kidney from inflammatory damage | [1] | ||

| Cecal Ligation and Puncture (CLP) Sepsis | 6 mg/kg | Increased survival rate | [1] |

| Reduced serum levels of AST, ALT, creatinine, and BUN | [3] | ||

| Decreased serum levels of TNF-α and IL-6 | [3] | ||

| Inhibited phosphorylation of RIPK1 and RIPK3 in kidney lysates | [3] |

Experimental Protocols

In Vitro Necroptosis Assay

This protocol describes the induction and inhibition of necroptosis in cell culture to evaluate the efficacy of this compound.

Materials:

-

HT-29 or L929 cells

-

DMEM or appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Human or Mouse TNF-α

-

z-VAD-FMK (pan-caspase inhibitor)

-

This compound (Compound 4-155)

-

Necrostatin-1s (Nec-1s) as a positive control

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well plates

Procedure:

-

Seed HT-29 or L929 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or Nec-1s for 1 hour.

-

Induce necroptosis by adding a combination of TNF-α and z-VAD-FMK (TSZ for human cells, TZ for mouse cells) to the wells.

-

Incubate the plates for 24 hours.

-

Measure cell viability using a luminescent or fluorescent-based assay according to the manufacturer's instructions.

-

Calculate the EC50 values based on the dose-response curves.

Western Blot Analysis of RIPK1 Pathway Phosphorylation

This protocol is for assessing the inhibitory effect of this compound on the phosphorylation of key proteins in the necroptosis pathway.

Materials:

-

HT-29 cells

-

This compound (Compound 4-155)

-

TNF-α

-

z-VAD-FMK

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-p-RIPK1 (Ser166), anti-RIPK1, anti-p-RIPK3, anti-RIPK3, anti-p-MLKL, anti-MLKL, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

SDS-PAGE gels and blotting equipment

Procedure:

-

Treat HT-29 cells with this compound for 1 hour, followed by stimulation with TSZ for 6 hours.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities to determine the relative phosphorylation levels.

In Vivo Model of TNF-induced Systemic Inflammatory Response Syndrome (SIRS)

This protocol outlines the procedure for inducing SIRS in mice and evaluating the protective effects of this compound.

Materials:

-

Male C57BL/6 mice

-

Mouse TNF-α

-

D-(+)-galactosamine (GalN)

-

This compound (Compound 4-155)

-

Vehicle control

-

Oral gavage needles

-

Equipment for monitoring survival and collecting blood/tissue samples

Procedure:

-

Acclimatize the mice for at least one week before the experiment.

-

Administer this compound (e.g., 6 mg/kg) or vehicle orally to the mice.

-

After a specified pre-treatment time (e.g., 1 hour), induce SIRS by intraperitoneal injection of TNF-α and GalN.

-

Monitor the survival of the mice over a set period (e.g., 24 hours).

-

At a designated time point post-induction, collect blood samples for cytokine analysis (e.g., TNF-α, IL-6) and assessment of liver and kidney function markers (AST, ALT, creatinine, BUN).

-

Collect tissues (e.g., liver, kidney) for histological analysis and Western blotting.

Cecal Ligation and Puncture (CLP) Sepsis Model

This protocol describes a polymicrobial sepsis model to assess the therapeutic potential of this compound.

Materials:

-

Male C57BL/6 mice

-

Anesthesia (e.g., isoflurane or ketamine/xylazine)

-

Surgical instruments

-

Suture material

-

Needle for puncture

-

This compound (Compound 4-155)

-

Vehicle control

-

Saline for resuscitation

Procedure:

-

Anesthetize the mouse and make a midline abdominal incision to expose the cecum.

-

Ligate the cecum below the ileocecal valve.

-

Puncture the ligated cecum with a needle (e.g., 21-gauge) to induce sepsis.

-

Return the cecum to the abdominal cavity and close the incision.

-

Administer this compound (e.g., 6 mg/kg) or vehicle, typically prior to or shortly after the CLP procedure.

-

Provide fluid resuscitation with saline.

-

Monitor survival and collect blood and tissue samples at specified time points for analysis of inflammatory markers and organ damage.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways and experimental workflows described in this guide.

Caption: RIPK1 signaling pathway in necroptosis and inflammation.

Caption: In vitro experimental workflow for evaluating this compound.

Caption: In vivo experimental workflow for this compound efficacy studies.

Conclusion

This compound (Compound 4-155) is a highly effective and specific chemical probe for the investigation of RIPK1 kinase function. Its oral bioavailability and demonstrated efficacy in preclinical models of severe inflammatory conditions make it a valuable tool for both basic research into the mechanisms of necroptosis and inflammation, and for the preclinical evaluation of RIPK1 inhibition as a therapeutic strategy. The data and protocols presented in this guide are intended to support the scientific community in utilizing this potent inhibitor to further unravel the complex roles of RIPK1 in health and disease.

References

Understanding the Structure-Activity Relationship of RIPK1 Inhibitors: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of inhibitors targeting Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and programmed cell death pathways, including necroptosis and apoptosis. While specific data for "Ripk1-IN-16" is not publicly available, this document will explore the broader principles of RIPK1 inhibition through well-characterized compounds, offering a valuable resource for the design and development of novel RIPK1-targeted therapeutics.

Introduction to RIPK1 and its Role in Disease

Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that plays a pivotal role in cellular signaling, acting as a key regulator in response to stimuli such as tumor necrosis factor-alpha (TNFα).[1][2] RIPK1 possesses a multi-domain structure, including an N-terminal kinase domain, an intermediate domain containing a RIP homotypic interaction motif (RHIM), and a C-terminal death domain.[3] This structure allows it to participate in the formation of various signaling complexes that determine cell fate—survival, apoptosis, or necroptosis.[4]

The kinase activity of RIPK1 is crucial for the induction of necroptosis, a form of programmed necrosis.[3] Dysregulation of RIPK1 kinase activity has been implicated in a wide range of inflammatory and neurodegenerative diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, multiple sclerosis, and amyotrophic lateral sclerosis.[5][6] Consequently, the development of small molecule inhibitors of RIPK1 has become a significant area of therapeutic research.

Classes of RIPK1 Inhibitors and Binding Modes

RIPK1 inhibitors are broadly classified based on their binding mode to the kinase domain. Understanding these classifications is fundamental to interpreting their SAR.

-

Type I Inhibitors: These are ATP-competitive inhibitors that bind to the active conformation of the kinase.

-

Type II Inhibitors: These inhibitors also bind to the ATP-binding site but stabilize an inactive conformation of the kinase, often referred to as the "DFG-out" conformation.[6]

-

Type III (Allosteric) Inhibitors: These inhibitors bind to a distinct allosteric site, often a hydrophobic pocket adjacent to the ATP-binding site, and induce a conformational change that inactivates the kinase.[6]

Structure-Activity Relationship of Key RIPK1 Inhibitors

The following sections detail the SAR of representative RIPK1 inhibitors, highlighting the chemical modifications that influence their potency and selectivity.

Necrostatin Series (Type III Inhibitors)

Necrostatin-1 (Nec-1) was one of the first identified inhibitors of necroptosis and targets RIPK1.[7] Structure-activity relationship studies have led to the development of more potent and selective analogs like Necrostatin-1s (Nec-1s).

| Compound | Structure | hRIPK1 IC50 (nM) | Cellular EC50 (nM) | Key SAR Insights |

| Necrostatin-1 (Nec-1) | [Image of Nec-1 structure] | ~182 | ~490 (Jurkat cells) | The indole and hydantoin moieties are crucial for activity. Modifications to these scaffolds can significantly impact potency.[8] |

| Necrostatin-1s (Nec-1s) | [Image of Nec-1s structure] | Potent inhibitor | More potent than Nec-1 | The 7-chloro substitution on the indole ring enhances potency and metabolic stability. |

GSK Series (Type II and III Inhibitors)

GlaxoSmithKline (GSK) has developed several potent and selective RIPK1 inhibitors, some of which have advanced to clinical trials.

| Compound | Structure | hRIPK1 IC50 (nM) | Key SAR Insights |

| GSK'481 | [Image of GSK'481 structure] | 10 | High lipophilicity limited its development.[6] |

| GSK2982772 | [Image of GSK2982772 structure] | 1.0 - 16 | Optimization of GSK'481 to improve pharmacokinetic properties. The core structure binds to the allosteric pocket.[6][8] |

| GSK547 | [Image of GSK547 structure] | 13 ng/mL | A highly selective inhibitor that robustly targets RIPK1 in vivo.[8][9] |

Other Notable RIPK1 Inhibitors

| Compound | Structure | hRIPK1 Ki (nM) | Cellular Potency | Binding Mode/Type |

| GNE684 | [Image of GNE684 structure] | 21 | Potent cellular activity | Type II |

| PK68 | [Image of PK68 structure] | ~90 (IC50) | EC50 (L929) = 0.76 µM | Type II |

Experimental Protocols for Characterizing RIPK1 Inhibitors

The evaluation of novel RIPK1 inhibitors involves a combination of biochemical and cell-based assays.

Biochemical Kinase Assays

ADP-Glo™ Kinase Assay: This is a common method to determine the in vitro potency of inhibitors against the RIPK1 kinase domain.

-

Principle: The assay measures the amount of ADP produced during the kinase reaction. A proprietary ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and indicative of kinase activity.

-

Protocol Outline:

-

Prepare a reaction mixture containing RIPK1 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP.

-

Add serial dilutions of the test inhibitor.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Add ADP-Glo™ Reagent and incubate.

-

Add Kinase Detection Reagent and incubate.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values from the dose-response curves.

-

Cellular Necroptosis Assays

TNFα-Induced Necroptosis in HT-29 or L929 Cells: This assay assesses the ability of an inhibitor to protect cells from necroptosis.

-

Principle: Certain cell lines, like human HT-29 or murine L929 cells, undergo necroptosis when stimulated with TNFα, especially in the presence of a caspase inhibitor (e.g., z-VAD-fmk) and a Smac mimetic to inhibit cIAPs. Cell viability is measured to determine the protective effect of the inhibitor.

-

Protocol Outline:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with serial dilutions of the test inhibitor for a specified time (e.g., 1-2 hours).

-

Induce necroptosis by adding a cocktail of TNFα, a Smac mimetic (e.g., BV6), and a pan-caspase inhibitor (e.g., z-VAD-fmk).

-

Incubate for a period sufficient to induce cell death (e.g., 18-24 hours).

-

Measure cell viability using a suitable method, such as CellTiter-Glo® Luminescent Cell Viability Assay or by measuring ATP levels.

-

Calculate EC50 values from the dose-response curves.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling pathways involving RIPK1 and the workflows for inhibitor characterization can aid in understanding the mechanism of action and experimental design.

Caption: RIPK1 signaling pathway downstream of TNFR1 activation.

Caption: General experimental workflow for RIPK1 inhibitor discovery.

Conclusion

The development of potent and selective RIPK1 inhibitors holds significant promise for the treatment of a multitude of inflammatory and neurodegenerative diseases. A thorough understanding of the structure-activity relationships of different inhibitor classes is paramount for the rational design of new chemical entities with improved efficacy, selectivity, and pharmacokinetic properties. While the specific details of this compound remain elusive in the public domain, the principles and methodologies outlined in this guide provide a solid foundation for researchers engaged in the discovery and development of next-generation RIPK1-targeted therapies. Continued exploration of the chemical space around the RIPK1 kinase domain will undoubtedly lead to the emergence of novel therapeutics with the potential to address significant unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. RIP1 kinase activity is dispensable for normal development but is a key regulator of inflammation in SHARPIN-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]

- 4. The Structure of the Necrosome RIPK1-RIPK3 core, a human hetero-amyloid signaling complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of RIP1 kinase: a patent review (2016-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Stage-Dependent Impact of RIPK1 Inhibition on Atherogenesis: Dual Effects on Inflammation and Foam Cell Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

The role of RIPK1 kinase activity in cell death

An In-depth Technical Guide on the Core Role of RIPK1 Kinase Activity in Cell Death

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a critical signaling node that orchestrates cellular fate in response to extracellular and intracellular cues, particularly in the context of inflammation and infection. Functioning as both a scaffold and an enzyme, RIPK1's kinase activity is a decisive factor in the switch between cell survival and programmed cell death pathways, namely apoptosis and necroptosis. Dysregulation of this activity is implicated in the pathogenesis of numerous inflammatory and neurodegenerative diseases. This technical guide provides a comprehensive overview of the molecular mechanisms governed by RIPK1 kinase activity, details key experimental methodologies to study its function, and summarizes its standing as a therapeutic target.

The Dual Role of RIPK1: Scaffold vs. Kinase

RIPK1 is a multi-domain protein containing an N-terminal kinase domain, an intermediate domain with a RIP homotypic interaction motif (RHIM), and a C-terminal death domain (DD).[1] This structure allows it to function as both a signaling platform and a catalytically active enzyme.

-

Scaffold Function: In its kinase-independent role, RIPK1 acts as a scaffold, assembling protein complexes crucial for pro-survival signaling.[2][3] This function is essential for activating the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which promote the transcription of pro-inflammatory and pro-survival genes.[4][5] The vital importance of this scaffold function is highlighted by the fact that mice completely lacking RIPK1 die at birth from widespread inflammation and cell death, whereas mice expressing a kinase-dead version of RIPK1 are viable and healthy.[2][6][7]

-

Kinase Function: The activation of RIPK1's serine/threonine kinase activity is a pivotal event that triggers programmed cell death.[3] This enzymatic function is essential for initiating both RIPK1-dependent apoptosis and a regulated form of necrosis known as necroptosis.[6][8] The decision to activate the kinase domain is tightly regulated by a series of post-translational modifications (PTMs), primarily ubiquitination and phosphorylation.[9]

Signaling Pathways Regulated by RIPK1 Kinase Activity

The signaling cascades initiated by the tumor necrosis factor receptor 1 (TNFR1) provide a canonical model for understanding RIPK1's role in determining cell fate.

Pro-survival Signaling: The TNFR1-Complex I

Upon TNFα binding, TNFR1 recruits a series of proteins, including TRADD, TRAF2, and RIPK1, to form a plasma membrane-bound signaling platform known as Complex I.[10][11] Within this complex, RIPK1 primarily serves a scaffold function. It undergoes K63-linked and linear ubiquitination by cellular inhibitors of apoptosis proteins (cIAPs) and the Linear Ubiquitin Chain Assembly Complex (LUBAC).[4][12] This ubiquitination is a critical pro-survival signal, as it provides a docking site for downstream kinase complexes like TAK1 and IKK, which ultimately leads to the activation of NF-κB and MAPK pathways.[4][13] These pathways upregulate genes that promote inflammation and cell survival.[11]

The Switch to Cell Death: Complex II Formation

When pro-survival signaling is compromised—for instance, through the inhibition of cIAPs or deubiquitination of RIPK1 by enzymes like CYLD—RIPK1 dissociates from the plasma membrane to form a secondary cytosolic complex, known as Complex II.[4][11] It is within this complex that RIPK1's kinase activity becomes paramount.

In certain cellular contexts, particularly when IAPs are inhibited or absent, RIPK1 kinase activation can lead to apoptosis.[6][14] Activated RIPK1 within a death-inducing complex (often called Complex IIb) helps recruit FADD and pro-caspase-8.[14] This proximity facilitates the dimerization and auto-activation of caspase-8, which then executes the apoptotic cascade by cleaving downstream effector caspases.[4][12]

Necroptosis is a form of regulated, inflammatory cell death that is triggered when caspase-8 activity is blocked or absent.[11][15] Under these conditions, activated RIPK1 uses its RHIM domain to recruit and phosphorylate RIPK3.[4] This interaction leads to the formation of a core complex called the "necrosome".[4] Activated RIPK3 then phosphorylates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL).[15] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs).[5][11]

Regulation and Quantitative Aspects of RIPK1 Activity

The catalytic function of RIPK1 is tightly controlled by multiple post-translational modifications, ensuring that cell death pathways are not initiated inappropriately.

Key Phosphorylation Sites

Autophosphorylation is a key step in the activation of RIPK1's kinase domain.[4] Several serine residues have been identified as critical for this process.

| Phosphorylation Site | Function | Key Findings | Reference(s) |

| Ser166 (Human/Mouse) | Primary activation site. Essential for RIPK1 kinase-dependent apoptosis and necroptosis. | Mutation of S166 prevents RIPK1-dependent cell death and inflammation in multiple mouse models. Trans-autophosphorylation at this site licenses RIPK1 to induce downstream signaling. | [14][16][17] |

| Ser161 (Human/Mouse) | Contributes to activation. Functionally redundant with S166. | S161N mutation partially suppresses RIPK1 kinase activity. Combined S161N and S166A mutations have a synergistic effect in preventing cell death. | [18][19] |

| Ser14/15, Ser20 | Contribute to activation. | Cooperate with other sites to induce conformational changes required for full kinase activation. | [14] |

| Ser320/335 (Human) | Inhibitory sites. | Phosphorylated by MK2 (downstream of TAK1), which inhibits RIPK1 kinase activity and suppresses cell death. | [14] |

Impact of RIPK1 Kinase Inhibitors

The development of small molecule inhibitors has been crucial for both studying RIPK1 function and for therapeutic applications. These inhibitors typically bind to the kinase domain, preventing the autophosphorylation required for activation.

| Inhibitor | Cell/Animal Model | Stimulus | Effect on Cell Death/Inflammation | Reference(s) |

| Necrostatin-1 (Nec-1) | Jurkat T cells | FasL + z-VAD-FMK | Prevents necrotic cell death. | [6] |

| Necrostatin-1s | APP/PS1 mouse model of AD | Alzheimer's pathology | Reduces Aβ plaque burden, tau aggregation, and pro-inflammatory cytokines; improves spatial memory. | [20] |

| Necrostatin-1s | Macrophages | LPS + z-VAD-FMK | Blocks the prolonged production of pro-inflammatory cytokines in the late phase. | [3] |

| RIPK1 Kinase-Dead Mouse (K45A) | SHARPIN-deficient cpdm mice | Chronic inflammation | Protects against severe skin and multi-organ inflammation. | [2] |

| GSK'2982772 | Ulcerative Colitis Patients | Chronic inflammation | Phase II trials ongoing; some patients showed side effects like headache and nausea. | [21] |

| SAR443820 (DNL788) | Amyotrophic Lateral Sclerosis (ALS) & Multiple Sclerosis (MS) | Neurodegeneration | Currently in Phase 2 clinical trials. | [20] |

Clinical Trials of RIPK1 Inhibitors

The therapeutic potential of targeting RIPK1 kinase activity has led to numerous clinical trials for a range of inflammatory and neurodegenerative diseases.

| Drug Name (Company) | Indication(s) | Phase | Status (as of late 2024/early 2025) | Reference(s) |

| SAR443122 / Eclitasertib (Sanofi/Denali) | Ulcerative Colitis, Cutaneous Lupus | Phase 2 | Ongoing | [20][22] |

| SAR443820 / Oditrasertib (Sanofi/Denali) | Multiple Sclerosis (MS) | Phase 2 | Discontinued (failed to meet primary endpoints) | [20][22] |

| SAR443820 / DNL788 (Sanofi/Denali) | Amyotrophic Lateral Sclerosis (ALS) | Phase 2 | Ongoing | [20] |

| R552 / LY3871801 (Rigel/Eli Lilly) | Autoimmune/Inflammatory conditions | Phase 1 | Development ongoing for peripheral conditions | [20][22] |

| GFH312 (GenFleet Therapeutics) | Autoimmune diseases | Phase 1 | Ongoing | [20][22] |

| SIR2446 (Sironax) | CNS indications | Phase 1 | Ongoing in healthy volunteers | [20][23] |

Key Experimental Protocols

Investigating the role of RIPK1 kinase activity requires a combination of biochemical, molecular, and cell-based assays.

In Vitro RIPK1 Kinase Activity Assay

This assay directly measures the enzymatic activity of purified RIPK1 and is essential for screening inhibitors.

-

Principle: Recombinant RIPK1 enzyme is incubated with a generic substrate (e.g., Myelin Basic Protein, MBP) and ATP. The kinase transfers a phosphate group from ATP to the substrate, producing ADP. The amount of ADP generated, which is proportional to kinase activity, is then quantified using a luminescence-based system like the ADP-Glo® assay.[24][25][26]

-

Methodology:

-

Reaction Setup: In a 96- or 384-well plate, add kinase buffer, a specified concentration of recombinant RIPK1, the test compound (inhibitor) or vehicle, and the MBP substrate.[26]

-

Initiation: Start the reaction by adding a defined concentration of ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

-

ADP Detection: Stop the kinase reaction and measure the generated ADP by adding ADP-Glo® Reagent. This reagent depletes the remaining ATP.

-

Luminescence Reading: Add Kinase Detection Reagent to convert ADP to ATP, which is then used by a luciferase to produce a light signal. Measure luminescence using a plate reader. The signal intensity is directly proportional to RIPK1 activity.

-

-

Data Analysis: Kinase activity is calculated relative to a vehicle control. For inhibitors, dose-response curves are generated to determine the IC50 value.

Immunoprecipitation of RIPK1-Containing Complexes

This technique is used to isolate Complex I, Complex II, or the necrosome to analyze their composition and the PTMs of their components.

-

Principle: Cells are stimulated to induce the formation of specific RIPK1 complexes. The cells are then lysed under non-denaturing conditions, and an antibody specific to a component of the complex (e.g., FLAG-tagged TRADD or endogenous RIPK1) is used to pull down the entire complex from the lysate.

-

Methodology:

-

Cell Treatment: Treat cells with the appropriate stimulus (e.g., TNFα for Complex I; TNFα + SMAC mimetic for Complex IIb; TNFα + SMAC mimetic + z-VAD-FMK for the necrosome).

-

Lysis: Lyse the cells in a buffer containing mild detergents (e.g., NP-40) and inhibitors of proteases and phosphatases to preserve the integrity and phosphorylation status of the complex.

-

Immunoprecipitation: Incubate the cell lysate with an antibody targeting a protein in the complex of interest. The antibody-protein complexes are then captured using Protein A/G-conjugated beads.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the bound proteins from the beads using a sample buffer. Analyze the components of the immunoprecipitated complex by Western blotting using antibodies against specific proteins (e.g., RIPK1, RIPK3, FADD, Caspase-8) or PTMs (e.g., phospho-RIPK1, Ubiquitin).

-

Experimental Workflow Diagram

Conclusion and Therapeutic Outlook

RIPK1 kinase activity is a master regulator of programmed cell death. While its scaffold function is essential for development and pro-survival signaling, its kinase activity is a potent trigger for apoptosis and necroptosis, two pathways with profound implications for tissue homeostasis and disease. The activation of RIPK1 kinase is a key driver of inflammation, not only by inducing inflammatory necroptotic cell death but also, in some contexts, by directly promoting inflammatory gene expression.[8][27]

The central role of RIPK1 kinase in pathological cell death and inflammation makes it a highly attractive therapeutic target.[2][8] Small molecule inhibitors that specifically block its catalytic function have shown significant promise in a wide array of preclinical models of human disease, including neurodegenerative conditions like Alzheimer's disease and inflammatory disorders such as inflammatory bowel disease and rheumatoid arthritis.[8][20] While clinical development has faced challenges, exemplified by the discontinuation of a trial for MS, the pipeline for RIPK1 inhibitors remains robust and diverse.[20][22] Continued research into the intricate regulation of RIPK1 and the specific contexts in which its kinase activity is pathogenic will be crucial for successfully translating the therapeutic potential of RIPK1 inhibition into effective treatments for human diseases.

References

- 1. TNF-dependent hyperactivation of RIPK1-dependent cytotoxic signaling during embryogenesis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RIP1 kinase activity is dispensable for normal development but is a key regulator of inflammation in SHARPIN-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RIPK proteins in cell death and tissue homeostasis. [umassmed.edu]

- 6. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting RIPK1 kinase for modulating inflammation in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | RIPK1-Associated Inborn Errors of Innate Immunity [frontiersin.org]

- 10. RIPK1 and TRADD Regulate TNF-Induced Signaling and Ripoptosome Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differences of Key Proteins between Apoptosis and Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]

- 13. Frontiers | RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. What are Receptor interacting protein kinase (RIPK) family inhibitors and how do they work? [synapse.patsnap.com]

- 16. Autophosphorylation at serine 166 regulates RIP kinase 1-mediated cell death and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. librarysearch.ohsu.edu [librarysearch.ohsu.edu]

- 18. researchgate.net [researchgate.net]

- 19. RIPK1 autophosphorylation at S161 mediates cell death and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. alzdiscovery.org [alzdiscovery.org]

- 21. tandfonline.com [tandfonline.com]

- 22. RIPK1 Inhibitor Pipeline Shows Promise Despite Sanofi Setback in Multiple Sclerosis [trial.medpath.com]

- 23. A phase I randomized study to evaluate safety, pharmacokinetics, and pharmacodynamics of SIR2446M, a selective RIPK1 inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bpsbioscience.com [bpsbioscience.com]

- 25. amsbio.com [amsbio.com]

- 26. bpsbioscience.com [bpsbioscience.com]

- 27. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Ripk1-IN-16 on the RIPK1/RIPK3/MLKL Necrosome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Necroptosis, a form of regulated necrotic cell death, is a critical pathway implicated in the pathogenesis of numerous inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injuries. The core of the necroptotic signaling machinery is the necrosome, a protein complex composed of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK1 (RIPK3), and their substrate, Mixed Lineage Kinase Domain-Like pseudokinase (MLKL). The kinase activity of RIPK1 is the crucial initiating event for necrosome assembly and subsequent cell death. Consequently, targeting RIPK1 with small molecule inhibitors has emerged as a promising therapeutic strategy. This technical guide provides an in-depth analysis of Ripk1-IN-16 (also known as Compound 4-155), a potent and selective RIPK1 inhibitor, and its impact on the RIPK1/RIPK3/MLKL necrosome. This document consolidates quantitative data on its efficacy, details the experimental protocols used for its characterization, and provides visual representations of the underlying molecular pathways.

The Necroptotic Signaling Pathway

Necroptosis is initiated by various stimuli, most notably by the tumor necrosis factor-alpha (TNF-α) binding to its receptor, TNFR1. In a simplified overview, when pro-survival pathways are inhibited (e.g., by caspase-8 inhibition), RIPK1 is activated through autophosphorylation. This activated RIPK1 then recruits RIPK3 through interactions between their respective RIP Homotypic Interaction Motifs (RHIMs). This interaction facilitates the phosphorylation and activation of RIPK3, leading to the formation of a functional necrosome complex. Activated RIPK3 then phosphorylates MLKL, triggering its oligomerization and translocation to the plasma membrane, where it forms pores, leading to membrane rupture and lytic cell death[1][2][3][4].

References

The Downstream Cascade: A Technical Guide to RIPK1 Inhibition by Ripk1-IN-16

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node that governs cellular fate, orchestrating pathways leading to inflammation, survival, apoptosis, and necroptosis. Its kinase activity is a key driver of inflammatory and cell death processes, making it a compelling therapeutic target for a range of diseases. This document provides an in-depth technical overview of the downstream effects of RIPK1 inhibition by a potent and orally active inhibitor, Ripk1-IN-16. We present quantitative data on its efficacy, detailed experimental protocols for its characterization, and visual representations of the affected signaling pathways to facilitate further research and drug development efforts.

Introduction to RIPK1 and Necroptosis

RIPK1 is a serine/threonine kinase that plays a dual role in cellular signaling. As a scaffold protein, it participates in the formation of Complex I following tumor necrosis factor receptor 1 (TNFR1) stimulation, leading to the activation of NF-κB and MAPK pathways, which promote cell survival and inflammation.[1] However, under conditions where components of Complex I are inhibited or absent, RIPK1 can transition to form pro-death complexes.[2]

When caspase-8 is inhibited, RIPK1 kinase activity is essential for the assembly of the necrosome, a signaling complex also containing RIPK3 and mixed-lineage kinase domain-like (MLKL) protein.[2][3] This leads to the phosphorylation and activation of RIPK3, which in turn phosphorylates MLKL, causing its oligomerization and translocation to the plasma membrane, ultimately resulting in necroptotic cell death.[2][3] this compound is a potent inhibitor of RIPK1 kinase activity, thereby blocking the initiation of this necroptotic cascade.[4][5]

Quantitative Effects of this compound

This compound, also referred to as Compound 4-155, demonstrates significant and specific inhibition of RIPK1-mediated necroptosis.[5] Its efficacy has been quantified in various in vitro and in vivo models.

| Parameter | Cell Line | Value | Conditions | Reference |

| EC50 (Anti-necroptotic activity) | Human HT-29 cells | 0.0028 µM | Inhibition of hTNFα/Z-VAD-fmk (TSZ)-induced necroptosis. | [4] |

| EC50 (Anti-necroptotic activity) | Human HT-29 cells | ~0.1 µM | Inhibition of TSZ-induced necroptosis. | [5] |

| EC50 (Anti-necroptotic activity) | Murine L929 cells | ~0.1 µM | Inhibition of mTNFα/Z-VAD-fmk (TZ)-induced necroptosis. | [5] |

| CC50 (Cytotoxicity) | Human HT-29 cells | > 50 µM | Reduction in cell viability after 8-10 hours. | [4] |

| In Vivo Model | Treatment | Outcome | Reference |

| TNF-induced SIRS in mice | 6 mg/kg this compound (oral) | Increased survival rate from 0% to 90%. | [5] |

| CLP-induced sepsis in mice | 6 mg/kg this compound | Significantly increased survival rate. | [6] |

| TNF-induced SIRS in mice | 6 mg/kg this compound (oral) | Significantly reduced serum levels of TNF-α and IL-6. | [5] |

Signaling Pathways Modulated by this compound

The primary mechanism of action of this compound is the inhibition of RIPK1 kinase activity. This intervention has profound effects on the downstream signaling cascades that lead to necroptosis.

Caption: RIPK1 signaling pathways upon TNFR1 activation.

The diagram above illustrates the central role of RIPK1 in determining cell fate upon TNFα stimulation. This compound specifically targets the kinase function of RIPK1, thereby preventing the phosphorylation cascade that leads to necroptosis, without affecting the pro-survival scaffolding function of RIPK1 in Complex I.

Experimental Protocols

The following protocols are representative methodologies for investigating the downstream effects of this compound.

Cell Culture and Reagents

-

Cell Lines:

-

Human colorectal adenocarcinoma HT-29 cells (ATCC HTB-38)

-

Murine fibrosarcoma L929 cells (ATCC CCL-1)

-

-

Culture Medium:

-

HT-29: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

L929: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

-

Reagents:

-

This compound (dissolved in DMSO)

-

Human TNFα (hTNFα)

-

Murine TNFα (mTNFα)

-

z-VAD-fmk (pan-caspase inhibitor, dissolved in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit

-

Antibodies: anti-p-RIPK1 (Ser166), anti-RIPK1, anti-p-RIPK3 (Thr231/Ser232), anti-RIPK3, anti-p-MLKL (Ser358), anti-MLKL, anti-GAPDH.

-

In Vitro Necroptosis Inhibition Assay

This assay quantifies the ability of this compound to protect cells from induced necroptosis.

Caption: Workflow for in vitro necroptosis inhibition assay.

-

Seed HT-29 or L929 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow to adhere overnight.

-

Pre-treat cells with a serial dilution of this compound for 1 hour.

-

Induce necroptosis by adding hTNFα (e.g., 20 ng/mL) and z-VAD-fmk (e.g., 20 µM) to HT-29 cells, or mTNFα (e.g., 20 ng/mL) and z-VAD-fmk (e.g., 20 µM) to L929 cells.

-

Incubate for 24 hours at 37°C.

-

Measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.

-

Calculate the EC50 value by plotting the dose-response curve.

Western Blot Analysis of Necroptosis Signaling

This protocol is used to assess the effect of this compound on the phosphorylation of key proteins in the necroptosis pathway.

Caption: Workflow for Western blot analysis.

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat cells with this compound or vehicle (DMSO) for 1 hour.

-

Induce necroptosis as described in section 4.2.

-

After the desired incubation time (e.g., 4-8 hours), wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against p-RIPK1, RIPK1, p-RIPK3, RIPK3, p-MLKL, MLKL, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensities.

In Vivo Model of TNF-induced Systemic Inflammatory Response Syndrome (SIRS)

This protocol evaluates the in vivo efficacy of this compound in a mouse model of severe inflammation.[5][7][8]

-

Animals: C57BL/6 mice (8-10 weeks old).

-

Treatment:

-

Administer this compound (e.g., 6 mg/kg) or vehicle orally 1 hour prior to TNFα challenge.

-

Induce SIRS by intraperitoneal (i.p.) injection of murine TNFα (e.g., 20 mg/kg).

-

-

Monitoring:

-

Monitor survival over a 48-hour period.

-

At specific time points (e.g., 2, 4, 8 hours post-TNFα), collect blood via cardiac puncture for cytokine analysis (e.g., TNF-α, IL-6) using ELISA.

-

Collect tissues (e.g., liver, kidney) for histological analysis and Western blotting to assess organ damage and protein phosphorylation.

-

Conclusion

This compound is a potent and specific inhibitor of RIPK1 kinase activity with demonstrated efficacy in blocking necroptosis both in vitro and in vivo. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the downstream effects of RIPK1 inhibition. The ability of this compound to mitigate excessive inflammation and cell death highlights its therapeutic potential for a variety of inflammatory and neurodegenerative diseases. Further investigation into the nuanced roles of RIPK1 and the application of inhibitors like this compound will continue to advance our understanding of these complex cellular processes and pave the way for novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Phospho-RIPK1 (Ser166) antibody (28252-1-AP) | Proteintech [ptglab.com]

- 3. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. JCI - RIP kinase 1–dependent endothelial necroptosis underlies systemic inflammatory response syndrome [jci.org]

- 8. RIP kinase 1-dependent endothelial necroptosis underlies systemic inflammatory response syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

The Efficacy of RIPK1 Inhibition in Mitigating TNF-α-Induced Systemic Inflammatory Response Syndrome: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Systemic Inflammatory Response Syndrome (SIRS) is a life-threatening condition characterized by a dysregulated host inflammatory response, often triggered by factors such as infection or trauma. Tumor necrosis factor-alpha (TNF-α) is a key cytokine implicated in the pathogenesis of SIRS, initiating a signaling cascade that can lead to widespread inflammation, organ damage, and mortality. Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in TNF-α signaling, playing a pivotal role in both pro-inflammatory gene activation and programmed cell death pathways, including necroptosis. This technical guide explores the therapeutic potential of potent and selective RIPK1 inhibitors, exemplified by compounds like Ripk1-IN-16, in ameliorating TNF-α-induced SIRS. We provide a comprehensive overview of the underlying signaling pathways, quantitative data from preclinical studies with representative RIPK1 inhibitors, detailed experimental protocols for in vivo and in vitro modeling, and visualizations to elucidate the complex molecular interactions and experimental workflows.

Introduction: The Role of RIPK1 in TNF-α Signaling and SIRS

TNF-α, upon binding to its receptor TNFR1, initiates the assembly of a membrane-bound signaling complex known as Complex I. Within this complex, RIPK1 acts as a scaffold, becoming polyubiquitinated, which is essential for the activation of downstream pro-survival and pro-inflammatory pathways like NF-κB and MAPK.[1][2][3] However, under certain conditions, particularly when ubiquitination is impaired or caspase-8 activity is inhibited, RIPK1 can dissociate from the membrane and form a cytosolic death-inducing complex, known as Complex II or the necrosome, with RIPK3 and MLKL.[2][3] The kinase activity of RIPK1 is indispensable for the activation of this necroptotic pathway, leading to programmed necrosis and the release of damage-associated molecular patterns (DAMPs), which further amplify the inflammatory response.[4]

In the context of SIRS, excessive TNF-α can drive RIPK1-dependent necroptosis in various cell types, including endothelial and epithelial cells, contributing to vascular leakage, organ damage, and ultimately, lethal shock.[5][6] Therefore, selective inhibition of RIPK1 kinase activity presents a promising therapeutic strategy to interrupt this pathological cascade without completely abolishing the pro-survival functions of RIPK1.

Mechanism of Action of this compound and other Potent RIPK1 Inhibitors

This compound and similar potent small molecule inhibitors are designed to selectively target the ATP-binding pocket of the RIPK1 kinase domain. By competitively inhibiting the kinase function, these compounds prevent the autophosphorylation of RIPK1 and its subsequent phosphorylation of downstream targets, thereby blocking the execution of the necroptotic cell death program.[7] This targeted inhibition is crucial as it leaves the scaffolding function of RIPK1 in Complex I largely intact, thus preserving its role in mediating pro-survival signals.

Quantitative Data Presentation

The following tables summarize preclinical data for representative potent and selective RIPK1 inhibitors in mouse models of TNF-α-induced SIRS. These data are compiled from various studies and are intended to be representative of the expected efficacy of a compound like this compound.

Table 1: Effect of RIPK1 Inhibition on Survival in TNF-α-Induced SIRS Model